N,N-Dimethyl-4-(4-nitrophenylazo)-1-naphthylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dimethyl-4-(4-nitrophenylazo)-1-naphthylamine, also known as this compound, is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N,N-Dimethyl-4-(4-nitrophenylazo)-1-naphthylamine, commonly referred to as a nitroazo dye, is a compound of significant interest due to its biological activity and potential toxicological effects. This article provides a comprehensive overview of the biological activities associated with this compound, including mutagenicity, cytotoxicity, and potential carcinogenic effects.

Chemical Structure and Properties

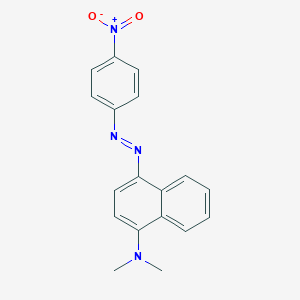

The compound is characterized by its azo group (-N=N-), which links two aromatic systems: a naphthalene ring and a nitrophenyl moiety. Its chemical structure can be represented as follows:

This structure is crucial for understanding its interactions with biological systems.

1. Mutagenicity

Several studies have investigated the mutagenic potential of this compound. The compound has been shown to exhibit mutagenic effects in various bacterial strains, particularly in the Ames test, which assesses the mutagenicity of compounds using strains of Salmonella typhimurium.

- Case Study : A study by Jeong et al. (2010) demonstrated that nitroazo dyes can undergo metabolic activation leading to the formation of reactive intermediates that interact with DNA, resulting in mutations. The study found that specific structural features, such as the presence of nitro groups, significantly enhance mutagenic activity .

2. Cytotoxicity

Cytotoxic effects have been observed in mammalian cell lines exposed to this compound. The cytotoxicity is often linked to oxidative stress and the generation of reactive oxygen species (ROS).

- Research Findings : In vitro studies indicated that exposure to this compound leads to increased cell death in human liver cell lines (HepG2), suggesting a potential hepatotoxic effect. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the micromolar range, indicating significant cytotoxicity .

3. Carcinogenic Potential

The carcinogenic potential of azo dyes has been extensively studied due to their structural characteristics and metabolic pathways. This compound has been implicated in carcinogenicity due to its ability to form DNA adducts.

- Evidence from Studies : A screening assessment conducted by Environment Canada highlighted that several azo compounds, including this one, exhibited genotoxic properties and were associated with increased tumor incidence in animal studies . The liver was identified as a primary target organ for these compounds.

Data Table: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Activation : The compound undergoes metabolic conversion in the liver, leading to the formation of reactive metabolites that can bind to cellular macromolecules, including DNA.

- Oxidative Stress : The generation of ROS upon exposure contributes to cellular damage and apoptosis.

- DNA Interaction : The formation of DNA adducts disrupts normal replication processes, leading to mutations and potential oncogenesis.

特性

IUPAC Name |

N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]naphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-21(2)18-12-11-17(15-5-3-4-6-16(15)18)20-19-13-7-9-14(10-8-13)22(23)24/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDHNGUGPAPPNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394977 |

Source

|

| Record name | 1-(4-nitro-phenylazo)-4-(dimethylamino)naphtalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10336-21-7 |

Source

|

| Record name | 1-(4-nitro-phenylazo)-4-(dimethylamino)naphtalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-(4-nitrophenylazo)-1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。